molecular formula C10H9BrO2 B14659714 3'-Bromoisosafrole CAS No. 42461-89-2

3'-Bromoisosafrole

Cat. No.: B14659714
CAS No.: 42461-89-2
M. Wt: 241.08 g/mol
InChI Key: SXLQGBDEYDVFKV-OWOJBTEDSA-N
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Description

3’-Bromoisosafrole is an organic compound with the molecular formula C10H9BrO2. It is a derivative of isosafrole, where a bromine atom is substituted at the 3’ position of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromoisosafrole typically involves the bromination of isosafrole. One common method is the electrophilic aromatic substitution reaction, where isosafrole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position .

Industrial Production Methods: Industrial production of 3’-Bromoisosafrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromoisosafrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Bromoisosafrole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3’-Bromoisosafrole involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The compound’s reactivity is influenced by the presence of the bromine atom, which makes the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3’-Bromoisosafrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmacological agents .

Properties

CAS No.

42461-89-2

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-[(E)-3-bromoprop-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C10H9BrO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7H2/b2-1+

InChI Key

SXLQGBDEYDVFKV-OWOJBTEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/CBr

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CCBr

Origin of Product

United States

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